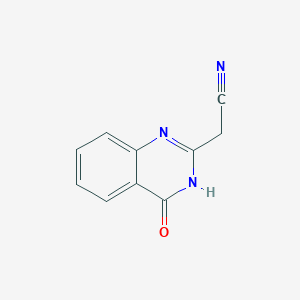

2-(4-Oxo-3,4-dihydroquinazolin-2-yl)acetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >27.8 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 657591. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-oxo-3H-quinazolin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O/c11-6-5-9-12-8-4-2-1-3-7(8)10(14)13-9/h1-4H,5H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPPRAWHRPCNBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801263861 | |

| Record name | 3,4-Dihydro-4-oxo-2-quinazolineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801263861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658414 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

30750-23-3 | |

| Record name | 3,4-Dihydro-4-oxo-2-quinazolineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30750-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-4-oxo-2-quinazolineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801263861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Quinazolineacetonitrile, 3,4-dihydro-4-oxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinazolinone scaffold is a well-established pharmacophore present in numerous biologically active molecules. This document offers a detailed, field-proven synthetic protocol, a thorough analysis of the underlying reaction mechanisms, and a comprehensive guide to the structural elucidation of the title compound using modern spectroscopic techniques. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scientifically rigorous resource for the preparation and analysis of this important chemical entity.

Introduction: The Significance of the Quinazolinone Core

Quinazolinones are a class of fused heterocyclic compounds that have garnered substantial attention in the scientific community due to their wide array of pharmacological activities.[1] The rigid, bicyclic structure of the quinazolinone nucleus serves as a versatile scaffold for the development of novel therapeutic agents. Derivatives of this core have demonstrated a broad spectrum of biological effects, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[2]

The introduction of a cyanomethyl group at the 2-position of the quinazolinone ring, as in this compound, offers a reactive handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. A comprehensive understanding of its synthesis and a robust methodology for its characterization are therefore essential for its effective utilization in research and development.

Synthetic Strategy and Mechanistic Insights

The synthesis of this compound is most effectively achieved through a two-step process commencing with readily available starting materials. The chosen strategy prioritizes efficiency, scalability, and the use of well-established chemical transformations.

Overall Synthetic Scheme

The synthetic pathway involves the initial formation of a 2-(cyanomethyl)-4H-3,1-benzoxazin-4-one intermediate from anthranilic acid, followed by a ring-transformation reaction with an ammonia source to yield the target quinazolinone.

Figure 1: Overall synthetic scheme for this compound.

Mechanistic Rationale

Step 1: Formation of 2-(cyanomethyl)-4H-3,1-benzoxazin-4-one

This step involves the condensation of anthranilic acid with ethyl cyanoacetate. The reaction is typically carried out in a high-boiling solvent such as pyridine, which also acts as a base. The mechanism proceeds via an initial nucleophilic attack of the amino group of anthranilic acid on the ester carbonyl of ethyl cyanoacetate, followed by an intramolecular cyclization with the elimination of ethanol and water to form the benzoxazinone ring.[3]

Step 2: Conversion to this compound

The benzoxazinone intermediate is a reactive electrophile. Treatment with aqueous ammonia results in a nucleophilic attack by ammonia on the carbonyl carbon of the oxazinone ring, leading to ring opening. Subsequent intramolecular cyclization through the elimination of a water molecule affords the thermodynamically more stable quinazolinone ring system.[1]

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and purification procedures to ensure the isolation of a high-purity product.

Synthesis of 2-(cyanomethyl)-4H-3,1-benzoxazin-4-one (Intermediate)

Materials and Equipment:

-

Anthranilic acid

-

Ethyl cyanoacetate

-

Pyridine

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Rotary evaporator

-

Buchner funnel and filter paper

Procedure:

-

To a solution of anthranilic acid (1 equivalent) in pyridine (5-10 volumes), add ethyl cyanoacetate (1.1 equivalents).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-cold water with vigorous stirring to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with water.

-

Dry the crude product under vacuum. Further purification can be achieved by recrystallization from ethanol.

Synthesis of this compound (Target Compound)

Materials and Equipment:

-

2-(cyanomethyl)-4H-3,1-benzoxazin-4-one

-

Aqueous ammonia (28-30%)

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Rotary evaporator

-

Buchner funnel and filter paper

Procedure:

-

Suspend 2-(cyanomethyl)-4H-3,1-benzoxazin-4-one (1 equivalent) in ethanol (10 volumes) in a round-bottom flask.

-

Add aqueous ammonia (3-5 equivalents) to the suspension.

-

Heat the mixture to reflux for 2-4 hours. The suspension should gradually become a clear solution and then a precipitate may form. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the precipitated product by vacuum filtration.

-

Wash the solid with cold ethanol and then with diethyl ether.

-

Dry the product under vacuum to obtain this compound as a solid.

Characterization and Structural Elucidation

A combination of spectroscopic methods is essential for the unambiguous confirmation of the structure of this compound. The following data are predicted based on the analysis of structurally similar compounds and fundamental spectroscopic principles.[4][5]

Spectroscopic Analysis Workflow

Figure 2: Workflow for the spectroscopic characterization of the target compound.

Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.6 (br s, 1H, NH), 8.10 (d, 1H, Ar-H), 7.85 (t, 1H, Ar-H), 7.70 (d, 1H, Ar-H), 7.50 (t, 1H, Ar-H), 4.10 (s, 2H, CH₂) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 162.5 (C=O), 151.0 (C2), 148.0 (C8a), 134.5 (C7), 127.0 (C5), 126.5 (C6), 126.0 (C8), 121.0 (C4a), 116.0 (CN), 25.0 (CH₂) |

| FT-IR (KBr, cm⁻¹) | 3200-3000 (N-H stretch), 2250 (C≡N stretch), 1680 (C=O stretch, amide), 1610 (C=N stretch), 1580, 1480 (C=C stretch, aromatic) |

| Mass Spectrometry (EI) | m/z (%): 185 (M⁺), 157, 144, 116 |

Justification of Predicted Data:

-

¹H NMR: The broad singlet at a high chemical shift (around 12.6 ppm) is characteristic of the amide proton in the quinazolinone ring. The aromatic protons are expected to appear in the range of 7.50-8.10 ppm with splitting patterns consistent with a substituted benzene ring. The singlet at approximately 4.10 ppm corresponds to the methylene protons of the cyanomethyl group.[5]

-

¹³C NMR: The carbonyl carbon of the amide is expected to resonate at a downfield chemical shift (around 162.5 ppm). The carbon of the nitrile group typically appears around 116.0 ppm. The remaining aromatic and aliphatic carbons are assigned based on their expected chemical environments.[4]

-

FT-IR: The FT-IR spectrum is expected to show characteristic absorption bands for the key functional groups. A broad peak in the region of 3200-3000 cm⁻¹ corresponds to the N-H stretching vibration. A sharp, intense peak around 2250 cm⁻¹ is indicative of the nitrile (C≡N) stretch. The amide carbonyl (C=O) stretching vibration is anticipated to be a strong band around 1680 cm⁻¹.[6]

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 185, corresponding to the molecular weight of the compound (C₁₀H₇N₃O).[4] Fragmentation patterns would likely involve the loss of small molecules such as CO and HCN.

Conclusion

This technical guide has outlined a reliable and reproducible methodology for the synthesis of this compound. The detailed experimental protocols, coupled with a thorough discussion of the underlying reaction mechanisms and a comprehensive guide to the spectroscopic characterization of the target compound, provide a valuable resource for researchers in the field. The information presented herein is intended to facilitate the efficient and effective synthesis and structural elucidation of this important heterocyclic compound, thereby supporting its application in medicinal chemistry and drug discovery programs.

References

-

El-Azab, A. S., et al. (2012). 2-{[2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl]oxy}acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2105-6. [Link]

- Green and efficient synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydropthalazine-1,4-dione. (n.d.). Indian Journal of Chemistry, 47B, 1144-1148.

- A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (2012). Tetrahedron Letters, 53(49), 6684-6687.

-

PubChem. (n.d.). 2-Methyl-4(3H)-quinazolinone. National Center for Biotechnology Information. Retrieved from [Link]

- Convenient method for the synthesis of 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-2-(2-tetrahydrofuranylidene) acetonitriles. (2006). Journal of Heterocyclic Chemistry, 43(6), 1609-1613.

- Environment-friendly synthesis method for 4(3H)-quinazolinone. (2014). CN103613550A.

- FT-IR, FT-Raman and molecular docking study of ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate. (2016). Journal of Molecular Structure, 1125, 633-644.

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

- 2‐(3,4‐Dihydro‐4‐oxo‐2‐quinazolinyl)acetonitriles in the Synthesis of New Condensed Pyrimidines. (1998). Archiv der Pharmazie, 331(11), 373-378.

- Alagarsamy, V., et al. (2007). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 6(4), 269-276.

- Recent advances and prospects in the organocatalytic synthesis of quinazolinones. (2020). Frontiers in Chemistry, 8, 599.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Synthetic protocols to furnish 2,3‐dihydroquinazolin‐4(1H)‐ones from 2‐nitrobenzonitrile. (2019). Asian Journal of Organic Chemistry, 8(9), 1566-1570.

- A Novel Method for the Synthesis of 4(3H)-Quinazolinones. (2012). E-Journal of Chemistry, 9(4), 2275-2280.

- Intermolecular-Interactions-in-Acetonitrile-Acetone-Binary-Mixtures-FTIR-Spectroscopic-Studies. (2015). International Journal of ChemTech Research, 8(11), 346-353.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Synthesis, Characterization and Bio Evaluation of N-(substituted)-2-[4-oxo-2-Phenylquinazolin-3(4H)-yl] Acetohydrazide Derivatives. (2015). International Journal of Pharmaceutical Sciences and Research, 6(11), 4690-4698.

-

NIST. (n.d.). 4(3H)-Quinazolinone, 3-(4-hydroxy-2-methylphenyl)-2-methyl-. National Institute of Standards and Technology. Retrieved from [Link]

- Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers. (2023). BenchChem.

- Characterization and physical data of synthesized compounds. (2020).

- 2-{[2-Methyl-3-(2-methyl-phen-yl)-4-oxo-3,4-dihydro-quinazolin-8-yl]-oxy}acetonitrile. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2105–o2106.

- Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. (2016). Oriental Journal of Chemistry, 32(2), 945-957.

Sources

- 1. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]

- 3. This compound | 30750-23-3 [sigmaaldrich.com]

- 4. 2-{[2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl]oxy}acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

physicochemical properties of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile

Foreword for the Modern Researcher

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1][2] Derivatives of this heterocyclic system have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4] Within this important class of molecules, this compound emerges as a pivotal synthetic intermediate. Its unique combination of a reactive nitrile group and the biologically significant quinazolinone core makes it a valuable building block for the synthesis of targeted therapeutics, most notably kinase inhibitors for cancer treatment.[5]

This guide offers a detailed examination of the essential . As senior application scientists, we understand that a thorough grasp of a molecule's fundamental characteristics—such as solubility, lipophilicity, and ionization state—is not merely academic. It is the bedrock upon which successful drug discovery and development programs are built. This document is designed to provide researchers, medicinal chemists, and formulation scientists with the critical data and validated experimental frameworks necessary to effectively utilize this versatile compound in their research endeavors.

Molecular and Structural Characteristics

The foundational step in characterizing any compound is to establish its molecular identity and structural features. These parameters govern its physical behavior and chemical reactivity.

1.1. Core Identification

The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Reference(s) |

| CAS Number | 30750-23-3 | [6][7][8] |

| Molecular Formula | C₁₀H₇N₃O | [5][6][7] |

| Molecular Weight | 185.18 g/mol | [5][7] |

| IUPAC Name | (4-oxo-3,4-dihydro-2-quinazolinyl)acetonitrile |

1.2. Structural Elucidation

The molecule consists of a fused bicyclic quinazolinone system, which is generally planar, linked to a reactive acetonitrile group via a methylene bridge.[9][10] The planarity of the core is crucial for potential π-π stacking interactions with biological macromolecules.

Caption: Chemical structure of this compound.

1.3. Spectroscopic Profile (Predicted)

-

¹H NMR (DMSO-d₆): The spectrum is expected to show distinct signals for the aromatic protons on the benzo- part of the ring system (typically in the δ 7.2-8.2 ppm range).[15][16] A singlet corresponding to the methylene protons (-CH₂CN) would likely appear around δ 4.0 ppm.[14] A broad singlet for the N-H proton of the lactam is expected at a higher chemical shift (>11 ppm).[14]

-

¹³C NMR (DMSO-d₆): Aromatic carbons would resonate between δ 115-150 ppm. The carbonyl carbon (C=O) is expected around δ 160-165 ppm. The nitrile carbon (-C≡N) would appear around δ 117 ppm, and the methylene carbon (-CH₂-) around δ 20-30 ppm.[14]

-

Infrared (IR): Key vibrational bands would include a strong C=O stretch for the lactam carbonyl (around 1680 cm⁻¹), an N-H stretch (around 3200-3400 cm⁻¹), a C≡N stretch for the nitrile group (around 2250 cm⁻¹), and various C=C and C-H stretches characteristic of the aromatic system.[14]

-

Mass Spectrometry (MS): The molecular ion peak [M]+ would be observed at m/z = 185.18.

Physicochemical Properties: The Nexus of Chemistry and Biology

The physicochemical profile of a molecule is a critical determinant of its pharmacokinetic and pharmacodynamic behavior. Properties such as lipophilicity, solubility, and pKa dictate how a compound is absorbed, distributed, metabolized, and excreted (ADME).

2.1. Summary of Physicochemical Parameters

The following table summarizes key physical and predicted physicochemical properties.

| Parameter | Value / Predicted Range | Significance in Drug Development | Reference(s) |

| Melting Point (MP) | 242 °C | Solid-state stability, purity assessment | |

| Boiling Point (BP) | 398.4 ± 44.0 °C (at 760 mmHg) | Thermal stability | |

| logP (predicted) | 1.0 - 1.5 | Membrane permeability, oral absorption | [17] (comparative) |

| Topological Polar Surface Area (TPSA) | 65.3 Ų | Drug transport, bioavailability | [17] (comparative) |

| pKa (predicted) | Amide N-H: ~8-9; Methylene C-H: ~18-20 | Ionization state, solubility, receptor binding | [18] (methodology) |

| Aqueous Solubility | Poorly soluble (predicted) | Bioavailability, formulation challenges | - |

| Hydrogen Bond Donors | 1 (N-H) | Receptor interactions, solubility | [17] (comparative) |

| Hydrogen Bond Acceptors | 3 (C=O, N, C≡N) | Receptor interactions, solubility | [17] (comparative) |

2.2. Lipophilicity (logP)

Causality: Lipophilicity, expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a crucial parameter that influences a drug's ability to cross biological membranes.[19] For oral drug candidates, a balanced logP (typically 1-5) is often sought to ensure adequate membrane permeability without compromising aqueous solubility.

Protocol for Experimental Determination (RP-HPTLC): A reliable and rapid method for estimating logP is through Reverse-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC).[20]

-

Preparation: Spot the test compound and a series of standards with known logP values onto an RP-18 HPTLC plate.

-

Development: Develop the plate using a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and water. Multiple developments are run with varying organic solvent concentrations (e.g., 50% to 80% acetonitrile).

-

Analysis: Calculate the Rf value for each spot under each condition and convert it to the Rm value using the formula: Rm = log((1/Rf) - 1).

-

Extrapolation: For each compound, plot Rm versus the percentage of organic solvent. Extrapolate the linear regression to 100% water (0% organic solvent) to obtain the Rm0 value.

-

Calibration & Calculation: Plot the Rm0 values of the standards against their known logP values. The logP of the test compound can be determined from this calibration curve.[20]

2.3. Acidity and Basicity (pKa)

Causality: The pKa value defines the ionization state of a molecule at a given pH. This is critical as the charge state affects solubility, membrane permeability, and the ability to form ionic bonds with a biological target. The primary acidic site on this molecule is the lactam N-H proton. The methylene protons adjacent to the nitrile and quinazolinone ring are also weakly acidic.

Protocol for Experimental Determination (UV-Metric Titration):

-

Solution Preparation: Prepare a stock solution of the compound in a suitable co-solvent (e.g., DMSO, methanol) and dilute it into a series of aqueous buffers of known pH (e.g., ranging from pH 2 to pH 12).

-

UV-Vis Spectroscopy: Record the full UV-Vis spectrum for the compound in each buffer solution. The quinazolinone scaffold has a strong chromophore, making it ideal for this method.

-

Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance at these wavelengths against pH.

-

pKa Calculation: The pKa is the pH at the inflection point of the resulting sigmoidal curve. This can be determined using non-linear regression analysis. This method is highly sensitive and requires only a small amount of material.

Caption: Workflow for pKa determination using UV-metric titration.

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is essential for its use as a synthetic precursor.

3.1. Proposed Synthesis Pathway

While multiple routes to quinazolinones exist, a common and efficient method involves the condensation of an anthranilamide derivative with a suitable two-carbon electrophile. A plausible synthesis is outlined below.

Caption: A plausible synthetic route to the target compound.

This approach is robust and allows for the synthesis of various analogs by modifying the starting materials. The reaction of 2-(3,4-dihydro-4-oxo-2-quinazolinyl)acetonitriles with various electrophiles has been reported, indicating the utility of this class of compounds as synthetic intermediates.[21]

3.2. Chemical Reactivity

The molecule possesses several reactive sites:

-

Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further functionalization.

-

Lactam N-H: Can be deprotonated and alkylated or acylated to introduce substituents at the N-3 position.

-

Active Methylene Group: The protons on the carbon between the quinazolinone ring and the nitrile are acidic and can be removed by a suitable base, allowing for alkylation or condensation reactions at this position.

Analytical Methodologies

Robust analytical methods are required for assessing the purity and concentration of the compound, which is critical for both chemical synthesis and biological screening.

4.1. High-Performance Liquid Chromatography (HPLC)

Rationale: Reversed-phase HPLC is the standard method for analyzing the purity of quinazolinone derivatives.[22][23][24] It provides excellent resolution, sensitivity, and reproducibility.

Validated Starting Protocol:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: 10% to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Column Temperature: 30 °C.

Self-Validation and Troubleshooting: Peak tailing can sometimes be an issue for basic compounds like quinazolinones due to interactions with residual silanol groups on the column.[25] If observed, this can be mitigated by:

-

Lowering the mobile phase pH (2.5-3.5) to ensure the analyte is fully protonated.

-

Using a column with high-purity silica and robust end-capping.

-

Adding a competitive base, like triethylamine, to the mobile phase (less common in modern practice).[25]

Conclusion and Future Directions

This compound is a compound of significant interest due to its strategic position as a building block in medicinal chemistry. Its physicochemical properties—moderate lipophilicity, low predicted aqueous solubility, and the presence of both hydrogen bond donor and acceptor sites—are characteristic of many "fragment-like" molecules used in drug discovery. The protocols and data presented in this guide provide a comprehensive framework for researchers to synthesize, purify, and characterize this compound, enabling its effective application in the development of novel therapeutics. Future work should focus on obtaining precise experimental data for pKa and solubility to further refine in silico predictive models for this important chemical class.

References

-

[4-oxo-3,4-dihydro-quinazolin-8-yl]-oxy}acetonitrile - PubMed]([Link])

-

[Convenient method for the synthesis of 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-2-(2-tetrahydrofuranylidene) acetonitriles[26] - ResearchGate]([Link])

Sources

- 1. ymerdigital.com [ymerdigital.com]

- 2. Quinazolinone - A Biologically Active Scaffold - ProQuest [proquest.com]

- 3. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound [myskinrecipes.com]

- 6. This compound | C10H7N3O | CID 135409077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. 30750-23-3,(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 9. 2-{[2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl]oxy}acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-{[2-Methyl-3-(2-methyl-phen-yl)-4-oxo-3,4-dihydro-quinazolin-8-yl]-oxy}acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. MS and NMR investigation of bioactive quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2-(6-Ethyl-4-oxo-1,4-dihydroquinazolin-2-yl)acetonitrile | C12H11N3O | CID 135766984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. tandfonline.com [tandfonline.com]

- 23. tandfonline.com [tandfonline.com]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

- 26. researchgate.net [researchgate.net]

Spectroscopic Elucidation of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile: A Technical Guide for Drug Discovery Professionals

Foreword: The Quinazolinone Core in Modern Drug Discovery

Molecular Structure and Spectroscopic Overview

2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile possesses a fused heterocyclic system consisting of a pyrimidinone ring annulated to a benzene ring, with an acetonitrile substituent at the 2-position. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇N₃O | [4] |

| Molecular Weight | 185.18 g/mol | [5] |

| CAS Number | 30750-23-3 | [5] |

A multi-spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), is essential for the unambiguous structural confirmation of this molecule.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments. The spectrum is anticipated to show signals for the aromatic protons of the quinazolinone ring, the methylene protons of the acetonitrile group, and the N-H proton of the lactam.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~12.5 | br s | 1H | N-H | The lactam N-H proton is expected to be significantly deshielded and often appears as a broad singlet.[2] |

| ~8.15 | d | 1H | H-5 | This downfield shift is characteristic of the proton peri to the carbonyl group. |

| ~7.85 | t | 1H | H-7 | The triplet multiplicity arises from coupling to both H-6 and H-8. |

| ~7.75 | d | 1H | H-8 | This proton is part of the aromatic system. |

| ~7.55 | t | 1H | H-6 | The triplet multiplicity is due to coupling with H-5 and H-7. |

| ~4.0 | s | 2H | -CH₂-CN | The methylene protons adjacent to the nitrile and the quinazolinone ring are expected to appear as a singlet. In a related structure, this signal was observed at 5.38 ppm, but the electronic environment in the target molecule is different.[3] |

¹³C NMR (Carbon-13) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum is expected to show ten distinct carbon signals.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment | Rationale and Comparative Insights |

| ~162.0 | C=O (C-4) | The carbonyl carbon of the lactam is highly deshielded.[2] |

| ~150.0 | C-2 | The carbon bearing the acetonitrile substituent. |

| ~149.0 | C-8a | Aromatic quaternary carbon. |

| ~135.0 | C-7 | Aromatic methine carbon. |

| ~127.0 | C-5 | Aromatic methine carbon. |

| ~126.5 | C-6 | Aromatic methine carbon. |

| ~121.0 | C-4a | Aromatic quaternary carbon. |

| ~118.0 | C-8 | Aromatic methine carbon. |

| ~117.0 | -C≡N | The nitrile carbon typically appears in this region. |

| ~30.0 | -CH₂- | The methylene carbon. |

Experimental Protocol for NMR Data Acquisition

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Ensure complete dissolution, using gentle warming or sonication if necessary.

-

Filter the solution through a pipette containing a small plug of glass wool to remove any particulate matter into a clean, dry 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal signal dispersion.

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

-

For ¹³C NMR, a greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope. Proton broadband decoupling should be employed.

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ as a reference (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Figure 2. Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the characteristic functional groups within a molecule. For this compound, the IR spectrum will be dominated by absorptions from the N-H, C=O, C=N, and C≡N bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3200-3000 | N-H | Stretching | Medium, Broad |

| 3100-3000 | Aromatic C-H | Stretching | Medium to Weak |

| 2250-2240 | -C≡N | Stretching | Medium |

| ~1680 | C=O (Amide) | Stretching | Strong |

| ~1610 | C=N | Stretching | Medium |

| ~1590, 1480 | Aromatic C=C | Stretching | Medium |

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

Sample Preparation:

-

Thoroughly grind 1-2 mg of the sample with 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.

-

Transfer the fine, homogeneous powder to a pellet press.

-

Apply high pressure (typically 7-10 tons) to form a transparent or translucent pellet.

Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns.

Expected Mass Spectrum

For this compound (C₁₀H₇N₃O), the molecular ion peak (M⁺) is expected at an m/z (mass-to-charge ratio) of 185.18.[5] High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition.

Plausible Fragmentation Pathways

The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. Key fragmentations for this molecule could involve:

-

Loss of the acetonitrile group (-CH₂CN): This would lead to a fragment at m/z 145, corresponding to the quinazolinone ring.

-

Retro-Diels-Alder (RDA) fragmentation: A characteristic fragmentation of the quinazolinone ring system.

Figure 3. Plausible mass spectrometry fragmentation pathways.

Experimental Protocol for Mass Spectrometry Data Acquisition

Instrumentation:

-

An electrospray ionization (ESI) or electron impact (EI) mass spectrometer can be used. ESI is a softer ionization technique and is more likely to yield the molecular ion peak.

Data Acquisition:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

Conclusion: A Unified Approach to Spectroscopic Characterization

The structural elucidation of this compound is a synergistic process that relies on the collective interpretation of NMR, IR, and MS data. This guide provides a comprehensive framework based on established spectroscopic principles and data from analogous structures. By following the detailed protocols and understanding the rationale behind the expected spectral features, researchers can confidently characterize this and other novel quinazolinone derivatives, thereby paving the way for the discovery of new and effective therapeutic agents. The self-validating nature of this multi-spectroscopic approach ensures a high degree of confidence in the assigned structure, a critical aspect of scientific integrity in drug development.

References

- BenchChem. (2025). Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers.

- Mahmoud, M. R., Abou-Elmagd, W. S. I., Abdelwahab, S. S., & Soliman, E. A. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 2(1), 1-8.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- El-Azab, A. S., et al. (2012). 2-{[2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl]oxy}acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2105-6.

-

ResearchGate. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2018). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Retrieved from [Link]

-

MDPI. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Retrieved from [Link]

- BenchChem. (2025). Spectroscopic Data for Brominated Quinazoline Derivatives: A Technical Guide for Researchers.

-

The Royal Society of Chemistry. (2013). A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

-

ACG Publications. (2018). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis, Characterization and Bio Evaluation of N-(substituted)-2-[4-oxo-2-Phenylquinazolin-3(4H)-yl] Acetohydrazide Derivatives. Retrieved from [Link]

-

Der Pharma Chemica. (2012). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Dove Medical Press. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Retrieved from [Link]

-

PubChem. (n.d.). 2-[2-(chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemical Papers. (1989). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from [Link]

-

NIST. (n.d.). Acetonitrile. National Institute of Standards and Technology. Retrieved from [Link]

-

TSI Journals. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

-

ResearchGate. (2017). Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c). Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(5-oxo-2H,3H-Imidazo[1,2-C]quinazolin-6-yl)acetonitrile - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

The Ascendant Therapeutic Potential of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile Derivatives: A Technical Guide

Foreword: The Quinazolinone Scaffold - A Privileged Motif in Medicinal Chemistry

The quinazolinone core, a bicyclic heterocyclic system, has long been recognized as a "privileged structure" in the landscape of drug discovery. Its derivatives exhibit a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide delves into a specific, promising subclass: 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile derivatives. The introduction of the acetonitrile moiety at the 2-position offers a unique chemical handle for molecular diversification and a potential key to unlocking enhanced biological efficacy and novel mechanisms of action. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a synthesis of current knowledge and practical insights into the exploration of this compelling chemical space.

I. The Strategic Synthesis of the Core Scaffold

The foundational step in exploring the biological potential of this class of compounds is a robust and versatile synthetic strategy. A common and effective route to the this compound core involves a multi-step process commencing with readily available starting materials.

Experimental Protocol: General Synthesis

-

Step 1: Formation of 2-aminobenzamide. Anthranilic acid is treated with a suitable activating agent, such as thionyl chloride, followed by reaction with ammonia to yield 2-aminobenzamide.

-

Step 2: Cyclization to form the Quinazolinone Ring. The 2-aminobenzamide is then condensed with an appropriate aldehyde in a suitable solvent like dimethyl sulfoxide (DMSO) under heating.[2] This reaction forms the core 2-substituted-4(3H)-quinazolinone structure.

-

Step 3: Introduction of the Acetonitrile Moiety. To specifically obtain the this compound scaffold, a common precursor is 2-mercapto-3,4-dihydroquinazolin-4-one. This can be synthesized and then subjected to nucleophilic substitution with a haloacetonitrile (e.g., bromoacetonitrile or chloroacetonitrile) in the presence of a base.[1][4]

The versatility of this synthetic pathway allows for the introduction of a wide array of substituents on the quinazolinone ring system, enabling extensive structure-activity relationship (SAR) studies.

II. Anticancer Activity: Targeting the Engines of Malignancy

Quinazolinone derivatives have emerged as a significant class of anticancer agents, with several compounds progressing to clinical use.[5] The this compound scaffold serves as a promising foundation for the development of novel antineoplastic agents.

A. Mechanism of Action: VEGFR-2 Inhibition

A key mechanism through which certain quinazolinone derivatives exert their anticancer effects is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] VEGFR-2 is a critical receptor tyrosine kinase that plays a pivotal role in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[4] By inhibiting VEGFR-2, these compounds can effectively starve tumors of their blood supply, leading to growth arrest and apoptosis.

Diagram: Simplified VEGFR-2 Signaling Pathway and Inhibition

Caption: Inhibition of VEGFR-2 by a quinazolinone derivative.

B. Cytotoxicity Against Cancer Cell Lines

The anticancer potential of these derivatives is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

| Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| 5b (a 2-thio-acetyl derivative) | HepG2 (Hepatocellular Carcinoma) | Strong cytotoxic potential | [4] |

| 5p (a urea-functionalized derivative) | MCF-7 (Breast Cancer) | 7.99 | [6] |

| 5d (a urea-functionalized derivative) | HCT116 (Colon Cancer) | 6.09 | [6] |

Note: The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized quinazolinone derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

III. Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Quinazolinone derivatives have demonstrated significant potential in this arena, exhibiting activity against a broad spectrum of bacteria and fungi.[7][8]

A. Mechanism of Action: Diverse Targets

The antimicrobial mechanisms of quinazolinone derivatives are varied and can include:

-

Inhibition of Bacterial DNA Gyrase: This enzyme is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death.[3]

-

Disruption of Cell Wall Synthesis: Some derivatives interfere with the synthesis of the bacterial cell wall, leading to cell lysis.

-

Inhibition of Biofilm Formation: Biofilms are communities of microorganisms encased in a protective matrix, which contributes to antibiotic resistance. Certain quinazolinone derivatives have been shown to inhibit biofilm formation.[9]

Diagram: Experimental Workflow for Antimicrobial Screening

Caption: Workflow for evaluating antimicrobial activity.

B. In Vitro Antimicrobial Evaluation

The antimicrobial efficacy of this compound derivatives is assessed using standard microbiological techniques.

| Derivative Example | Microbial Strain | MIC (µg/mL) | Reference |

| 2-((6-chloro-2-(p-tolyl)quinazolin-4-yl)thio)acetonitrile | S. aureus | 0.062 | [9] |

| 2-((6-chloro-2-(p-tolyl)quinazolin-4-yl)thio)acetonitrile | S. saprophyticus | 0.031 | [9] |

| 2-((6-chloro-2-(p-tolyl)quinazolin-4-yl)thio)acetonitrile | K. pneumoniae | 0.125 | [9] |

| Compound 3f (a heterocyclic derivative) | C. albicans | 8 | [10] |

| Compound 3p (a heterocyclic derivative) | S. aureus | 16 | [10] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilutions: Two-fold serial dilutions of the quinazolinone derivatives are prepared in a liquid growth medium in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents remains a key therapeutic goal. Quinazolinone derivatives have demonstrated promising anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[11]

A. Mechanism of Action: COX-2 Inhibition

One of the primary mechanisms underlying the anti-inflammatory activity of some quinazolinone derivatives is the inhibition of cyclooxygenase-2 (COX-2).[11] COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

B. In Vivo Anti-inflammatory Evaluation

The carrageenan-induced paw edema model in rats is a widely used and reliable method for screening the acute anti-inflammatory activity of new compounds.

| Derivative Example | % Inhibition of Edema | Reference |

| 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide | 47.1% (COX-2 inhibition) | [11] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Grouping: Rats are divided into control, standard (e.g., treated with a known anti-inflammatory drug like indomethacin), and test groups.

-

Compound Administration: The test compounds are administered orally or intraperitoneally to the test groups.

-

Induction of Inflammation: After a specific period, a sub-plantar injection of carrageenan is administered into the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Paw Volume: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

-

Calculation of % Inhibition: The percentage inhibition of edema in the treated groups is calculated by comparing the increase in paw volume with that of the control group.

V. Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the quinazolinone ring system.

-

Substitution at the 3-position: The nature of the substituent at the 3-position of the quinazolinone ring can significantly impact activity. For instance, the presence of a substituted aromatic ring at this position has been shown to be essential for antimicrobial activity.[3]

-

Substitution on the Phenyl Ring: Halogen substitutions (e.g., chlorine, bromine) on the phenyl ring of the quinazolinone core can enhance antimicrobial and cytotoxic activities.[8]

-

Modification of the Acetonitrile Moiety: While the core acetonitrile group is the focus, modifications such as converting it to an acetohydrazide and subsequently to Schiff bases can lead to potent antimicrobial agents.[1]

Diagram: Structure-Activity Relationship (SAR) Summary

// Invisible edges for layout R1 -> R2 [style=invis]; R2 -> R3 [style=invis]; }

Caption: Key structural features influencing biological activity.VI. Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility of this core allows for extensive chemical modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties. The demonstrated anticancer, antimicrobial, and anti-inflammatory potential of closely related derivatives underscores the promise of this specific subclass.

Future research should focus on:

-

Systematic SAR studies: A comprehensive exploration of substitutions at various positions of the quinazolinone ring and modifications of the acetonitrile moiety is warranted to delineate clear SAR trends.

-

Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their rational development.

-

In vivo efficacy and safety profiling: Promising lead compounds should be advanced to in vivo models to evaluate their therapeutic efficacy, pharmacokinetics, and safety profiles.

The continued investigation of this compound derivatives holds the potential to deliver novel and effective treatments for a range of human diseases.

VII. References

-

Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. (2024-11-12). [Link]

-

New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. PMC. (2025-12-09). [Link]

-

Synthesis, Characterization and Bio Evaluation of N-(substituted)-2-[4-oxo-2-Phenylquinazolin-3(4H)-yl] Acetohydrazide Derivatives. ResearchGate. (2025-08-09). [Link]

-

Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. NIH. (2025-08-01). [Link]

-

Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. NIH. (2024-11-22). [Link]

-

Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal. (n.d.). [Link]

-

Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives. PMC. (n.d.). [Link]

-

Design, synthesis and biological evaluation of novel 3,4-dihydro-2H-[2][6]oxazino [2,3-f]quinazolin derivatives as EGFR-TKIs. PubMed. (2023-01-15). [Link]

-

2‐(3,4‐Dihydro‐4‐oxo‐2‐quinazolinyl)acetonitriles in the Synthesis of New Condensed Pyrimidines. ResearchGate. (2025-08-07). [Link]

-

Substitution to Position Number 2 of 4(3H)-Quinazolinone to Create New Derivatives and to Test the Antibacterial or Antifungal Effects. ResearchGate. (2022-03-05). [Link]

-

Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamideand Its Analogs. PMC. (n.d.). [Link]

-

Synthesis, antibacterial and antioxidant activity of novel 2,3-dihydroquinazolin-4(1H)-one derivatives of dehydroabietylamine diterpene. ResearchGate. (2025-08-06). [Link]

-

(PDF) New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. ResearchGate. (2025-12-11). [Link]

-

Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents. Semantic Scholar. (2024-11-22). [Link]

-

Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. ACS Publications. (2016-04-18). [Link]

-

2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Publishing. (n.d.). [Link]

-

Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. ResearchGate. (n.d.). [Link]

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. (n.d.). [Link]

-

Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers. PubMed. (2025-09-23). [Link]

-

Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. MDPI. (n.d.). [Link]

-

Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PubMed Central. (2023-12-02). [Link]

-

Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. ResearchGate. (2022-10-14). [Link]

-

(PDF) Investigation of the antibacterial activity of new quinazoline derivatives against methicillin and quinolone resistant Staphylococcus aureus. ResearchGate. (n.d.). [Link]

-

Antibacterial evaluation of 2-(6-Chloro-2-p-tolylquinazolin-4-ylthio) acetonitrile against pathogenic bacterial isolates with special reference to biofilm formation inhibition and anti-adherence properties. Scientific Scholar. (n.d.). [Link]

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. (n.d.). [Link]

-

Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. ResearchGate. (2016-06-07). [Link]

-

Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. Publish. (n.d.). [Link]

-

Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. PMC. (2022-05-18). [Link]

-

Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. PubMed. (n.d.). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 4. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel 3,4-dihydro-2H-[1,4]oxazino [2,3-f]quinazolin derivatives as EGFR-TKIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibacterial evaluation of 2-(6-Chloro-2-p-tolylquinazolin-4-ylthio) acetonitrile against pathogenic bacterial isolates with special reference to biofilm formation inhibition and anti-adherence properties - Journal of King Saud University - Science [jksus.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamideand Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanisms of Action of Quinazolinone Compounds

Executive Summary: The quinazolinone scaffold, a fused heterocyclic system composed of a benzene and a pyrimidine ring, represents a "privileged structure" in medicinal chemistry.[1] Its derivatives exhibit an extensive range of pharmacological activities, making them a cornerstone in the development of therapeutics for diverse diseases.[2][3][4] This guide provides a detailed exploration of the primary mechanisms through which quinazolinone compounds exert their effects, targeting researchers and drug development professionals. We will dissect three principal modes of action: modulation of GABA-A receptors for central nervous system effects, a multi-pronged assault on cancer through enzyme inhibition and cytoskeletal disruption, and the attenuation of inflammation via cyclooxygenase inhibition. Each section is grounded in experimental evidence, complete with detailed protocols and quantitative data to provide a comprehensive and actionable understanding of this versatile chemical class.

The Quinazolinone Scaffold: A Privileged Structure in Medicinal Chemistry

The term "quinazoline" describes a bicyclic aromatic compound formed by the fusion of a benzene ring and a pyrimidine ring.[5] Quinazolinones are oxidized derivatives of quinazolines, with the 4(3H)-quinazolinone isomer being the most common and pharmacologically significant.[3][5]

The remarkable therapeutic versatility of this scaffold arises from its rigid structure and the numerous positions available for substitution (notably at the 2, 3, 6, and 8 positions), which allows for precise tuning of its pharmacological properties.[1][5] This has led to the development of a wide array of drugs with activities including anticonvulsant, anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][5][6]

Caption: Core chemical structures of quinazoline and its common isomers.

Modulation of GABA-A Receptors: Sedative, Anxiolytic, and Anticonvulsant Activity

One of the earliest and most well-characterized mechanisms of action for quinazolinones is their effect on the central nervous system, primarily through the modulation of γ-aminobutyric acid type A (GABA-A) receptors. This mechanism underpins the sedative, muscle-relaxant, and anticonvulsant properties of compounds like methaqualone and afloqualone.[7][8][9][10]

Mechanism: Positive Allosteric Modulation

The GABA-A receptor is a pentameric ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain. When GABA binds to the receptor, it opens a central chloride (Cl⁻) channel, leading to an influx of chloride ions that hyperpolarizes the neuron and reduces its excitability.

Quinazolinone compounds act as positive allosteric modulators (PAMs) of the GABA-A receptor.[7][11] They bind to a site on the receptor that is physically distinct from the binding sites for GABA, benzodiazepines, and barbiturates.[7][12][13][14] This binding event induces a conformational change that enhances the receptor's affinity for GABA, thereby increasing the frequency and/or duration of chloride channel opening in the presence of the neurotransmitter.[8][15] The result is a potentiation of GABA's natural inhibitory effect. Research suggests this unique binding site is located at the transmembrane β(+)/α(−) subunit interface, a site that may overlap with that of the general anesthetic etomidate.[13][14]

Caption: Quinazolinones potentiate GABA-A receptor activity at a unique allosteric site.

Quantitative Analysis & Experimental Validation

The functional effects of quinazolinones on GABA-A receptors can be precisely quantified using electrophysiological techniques. Studies on methaqualone reveal a complex, subtype-dependent modulation, ranging from positive modulation to superagonism and even negative modulation at different receptor compositions.[13][14]

| Receptor Subtype | Methaqualone Functionality | Reference |

| α1β2γ2S | Positive Allosteric Modulator | [14] |

| α4β3δ | Superagonist | [14] |

| α6β1δ | Negative Allosteric Modulator | [14] |

| α4β1δ | Inactive | [14] |

This is a cornerstone technique for characterizing the effects of compounds on ligand-gated ion channels.

-

Oocyte Preparation: Harvest and defolliculate oocytes from a Xenopus laevis frog.

-

cRNA Injection: Microinject the oocytes with cRNAs encoding the desired human GABA-A receptor subunits (e.g., α1, β2, γ2S). Incubate for 2-5 days to allow for receptor expression on the oocyte membrane.

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a buffer solution.

-

Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

-

Clamp the membrane potential at a fixed voltage (e.g., -70 mV).

-

-

Compound Application:

-

Apply a low-concentration (EC₅₋₁₀) of GABA to elicit a baseline inward chloride current.

-

Co-apply the same concentration of GABA along with the quinazolinone compound at various concentrations.

-

Record the potentiation or inhibition of the GABA-elicited current.

-

-

Data Analysis: Calculate the percentage modulation relative to the baseline GABA response to determine the compound's efficacy and potency (EC₅₀).

Anticancer Mechanisms: A Multi-Pronged Attack on Tumorigenesis

Quinazolinone derivatives are prominent in modern oncology, with many exhibiting potent anticancer activity through diverse and often overlapping mechanisms.[5][16][17]

Inhibition of Receptor Tyrosine Kinases (RTKs)

A primary mechanism for the anticancer effects of many quinazoline-based drugs (e.g., Gefitinib, Erlotinib) is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[18][19][20]

-

Mechanism: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways (like PI3K-Akt and MAPK) that drive cell proliferation, survival, and migration.[5][21] Many cancers exhibit overexpression or activating mutations of EGFR.[18] Quinazolinone-based inhibitors act as ATP-competitive agents, binding to the kinase domain of EGFR and preventing the phosphorylation events necessary for signal transduction.[20] This effectively blocks the pro-growth signaling cascade.[21]

Caption: Quinazolinones inhibit the EGFR signaling cascade by blocking ATP binding.

-

Quantitative Data: The potency of these inhibitors is measured by their half-maximal inhibitory concentration (IC₅₀).

| Compound | Target | IC₅₀ (µM) | Cancer Cell Line | Reference |

| 5k | EGFRwt-TK | 0.010 | A549 (Lung) | [18] |

| 6d | EGFR | 0.069 | NCI-H460 (Lung) | [21] |

| 8b | EGFR-TK | 0.00137 | - | [19] |

| 5 | EGFR | 0.76 | MDA-MB-231 (Breast) | [22] |

-

Reagent Preparation: Prepare solutions of recombinant EGFR kinase, a suitable peptide substrate, and ATP.

-

Compound Dilution: Create a serial dilution of the test quinazolinone compound.

-

Kinase Reaction: In a 96-well plate, combine the EGFR enzyme, the substrate, and the test compound at various concentrations. Initiate the reaction by adding ATP. Incubate at room temperature.

-

Detection: Add a detection reagent that measures the amount of ATP remaining after the kinase reaction. The amount of light produced is inversely proportional to kinase activity (more activity = less ATP remaining = lower signal).

-

Data Analysis: Plot the luminescence signal against the compound concentration. Use a non-linear regression model to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Disruption of Microtubule Dynamics

Another significant anticancer mechanism involves the interference with the cellular cytoskeleton by inhibiting tubulin polymerization.[5][23]

-

Mechanism: Microtubules are dynamic polymers of α- and β-tubulin that are essential for forming the mitotic spindle during cell division. Certain quinazolinone derivatives bind to the colchicine-binding site on β-tubulin.[23] This binding prevents the polymerization of tubulin into microtubules, disrupting the formation of a functional mitotic spindle. The cell is unable to properly segregate its chromosomes, leading to an arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[5][23]

-

Cell Culture: Culture a suitable cancer cell line (e.g., MCF-7) and treat with the quinazolinone compound at various concentrations for a set time (e.g., 24-48 hours).

-

Cell Harvesting: Harvest the cells (both adherent and floating) and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI), a fluorescent dye that intercalates with DNA, and RNase to prevent staining of double-stranded RNA.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

-

Data Analysis: Generate a histogram of cell count versus fluorescence intensity. Cells in G1 phase will have a 2n DNA content, while cells in G2 and M phases will have a 4n DNA content. An accumulation of cells in the 4n peak indicates G2/M arrest.[21][23]

Anti-inflammatory Mechanisms: Attenuating the Inflammatory Response

Quinazolinone derivatives have demonstrated significant anti-inflammatory properties, often with improved safety profiles compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[24][25][26]

Mechanism: Inhibition of Cyclooxygenase (COX) Enzymes

The primary anti-inflammatory mechanism is the inhibition of cyclooxygenase (COX) enzymes.[24][25]

-

Mechanism: COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and has housekeeping functions (e.g., protecting the gastric mucosa), COX-2 is typically induced at sites of inflammation. Many quinazolinone derivatives have been designed to be selective COX-2 inhibitors .[24][25] By preferentially inhibiting COX-2, these compounds can reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of COX-1 by traditional NSAIDs.[26]

-

Quantitative Data: The selectivity of these compounds is determined by comparing their IC₅₀ values for COX-1 and COX-2.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib (Ref.) | >100 | 0.15 | >666 | [25] |

| Compound 32 | 15.6 | 0.18 | 86.67 | [24] |

| Compound 4b | >100 | 0.09 | >1111 | [25] |

| Compound 7c | >100 | 0.11 | >909 | [25] |

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of a compound.[24][26]

-

Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats to the laboratory environment.

-

Compound Administration: Administer the test quinazolinone compound or a reference drug (e.g., Indomethacin) orally or via intraperitoneal injection. A control group receives only the vehicle.

-

Induction of Inflammation: After a set period (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Paw Volume: Measure the volume of the injected paw using a plethysmometer at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group at each time point. A significant reduction in paw volume indicates potent anti-inflammatory activity.

Conclusion and Future Directions

The quinazolinone scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives operate through a remarkable diversity of mechanisms, from the allosteric modulation of ion channels in the brain to the competitive inhibition of critical enzymes in cancer and inflammation. The ability to fine-tune the biological activity by modifying substituents on the core ring system allows for the development of highly potent and selective agents. Future research will likely focus on creating hybrid molecules that target multiple pathways simultaneously, further enhancing therapeutic efficacy, and on refining structure-activity relationships to improve drug-like properties and minimize off-target effects.

References

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. [Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences. [Link]

-

Methaqualone. Wikipedia. [Link]

-

What is the mechanism of Afloqualone? Patsnap Synapse. [Link]

-

Methaqualone. Britannica. [Link]

-

A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude). Molecular Pharmacology. [Link]

-

A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude). PubMed. [Link]

-

What is the mechanism of action of quaaludes? Brain Stuff. [Link]

-

What is Afloqualone used for? Patsnap Synapse. [Link]

-

Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Iranian Journal of Pharmaceutical Research. [Link]

-

Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. Molecules. [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. ResearchGate. [Link]

-

An Updated Review on the Mechanism of Action, Therapeutic Effects, and Biological Prospects of Quinazolinone Hybrids. Bentham Science. [Link]

-

BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. [Link]

-

Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. [Link]

-

Afloqualone. Wikipedia. [Link]

-

A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. Semantic Scholar. [Link]

-

Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). ResearchGate. [Link]

-

Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules. [Link]

-

A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. [Link]

-

Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. MDPI. [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]

-